(E)-Cinnamamide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
methane;(E)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C9H9NO.CH4/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H2,10,11);1H4/b7-6+; |
InChI Key |
OFRSTHQHEKIBRX-UHDJGPCESA-N |
Isomeric SMILES |
C.C1=CC=C(C=C1)/C=C/C(=O)N |
Canonical SMILES |
C.C1=CC=C(C=C1)C=CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for E Cinnamamide and Analogues
Established Synthetic Routes for (E)-Cinnamamide Backbone Formation
The formation of the this compound core structure can be accomplished through several reliable and well-documented synthetic pathways. These routes offer flexibility in substrate scope and reaction conditions, catering to different laboratory settings and target analogues.
Amidation Reactions Employing Coupling Reagents (e.g., DCC, DMAP, HBTU, BOP-Cl, SOCl2)
A primary and straightforward method for synthesizing this compound is the direct amidation of (E)-cinnamic acid. This involves activating the carboxylic acid group to facilitate nucleophilic attack by an amine. A host of coupling reagents have been employed for this purpose, each with its own advantages regarding reactivity, by-product removal, and prevention of side reactions like racemization. nih.govresearchgate.netuni-kiel.de
Commonly used carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective. nih.govpeptide.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine. To enhance the reaction rate and minimize racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-(dimethylamino)pyridine (DMAP) are frequently included. nih.govpeptide.com DMAP serves as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov Other potent coupling reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), which are known for their high efficiency and suppression of side reactions. uni-kiel.de An alternative classical approach involves converting cinnamic acid to the more reactive cinnamoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.
| Coupling Reagent System | Additive(s) | Typical Solvent | Key Features & By-products |
| DCC | DMAP, HOBt | CH₂Cl₂ | High yield; insoluble dicyclohexylurea (DCU) by-product facilitates removal. uni-kiel.depeptide.com |
| EDC | HOBt, DMAP | CH₃CN, CH₂Cl₂ | Water-soluble carbodiimide and urea (B33335) by-product, simplifying work-up. nih.govresearchgate.net |
| HBTU | DIPEA | DMF, CH₃CN | Forms an active HOBt ester; suppresses racemization. |
| BOP-Cl | Et₃N | CH₂Cl₂ | Effective for sterically hindered amines; by-products can be problematic. researchgate.net |
| SOCl₂ | Pyridine | Toluene, THF | Forms a highly reactive acyl chloride intermediate; generates HCl and SO₂. |
Horner-Wadsworth-Emmons Olefination Strategies
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer. wikipedia.org This makes it an ideal strategy for constructing the this compound backbone. The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orguta.edu
For the synthesis of this compound, the process typically starts with the reaction of a benzaldehyde (B42025) derivative with a phosphonate (B1237965) reagent such as triethyl phosphonoacetate. The resulting carbanion attacks the aldehyde, leading to an intermediate that eliminates a phosphate (B84403) by-product to form the α,β-unsaturated ester. nih.gov Subsequent amidation of this ester yields the desired this compound. The HWE reaction is renowned for its high (E)-selectivity, which arises from the thermodynamic stability of the anti-periplanar transition state that leads to the (E)-alkene. wikipedia.orgorganic-chemistry.org The water-soluble nature of the phosphate by-product simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the related Wittig reaction. uta.edu
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Outcome |
| Benzaldehyde | Triethyl phosphonoacetate | NaH, K₂CO₃ | THF, Ethanol | (E)-ethyl cinnamate (B1238496) |
| Substituted Benzaldehyde | Diethyl phosphonoacetamide | n-BuLi, NaOMe | THF | Direct formation of this compound |
Enzymatic Synthesis Approaches (e.g., Lipase (B570770) Catalysis)
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Lipases, in particular, have been successfully employed to catalyze the amidation of cinnamic acid derivatives to produce (E)-cinnamamides. nih.gov These enzymes can operate under mild reaction conditions, often in non-aqueous solvents, and exhibit high chemo-, regio-, and enantioselectivity. nih.gov
Commercial immobilized lipases, such as Novozym 435 (from Candida antarctica lipase B) and Lipozyme® TL IM (from Thermomyces lanuginosus), are frequently used due to their stability, reusability, and broad substrate tolerance. mdpi.comdntb.gov.ua The enzymatic reaction typically involves the aminolysis of a cinnamate ester (e.g., methyl cinnamate) with a suitable amine. mdpi.com This approach avoids the need for harsh activating agents and coupling reagents, reducing waste and simplifying product purification. researchgate.net The reaction kinetics can be described by mechanisms such as the Ping-Pong Bi-Bi mechanism, sometimes with substrate inhibition. dntb.gov.ua
| Enzyme | Substrates | Solvent | Temperature (°C) | Yield/Conversion |
| Lipozyme® TL IM | Methyl cinnamates + Phenylethylamines | tert-Amyl alcohol | 45 | Up to 91.3% conversion mdpi.com |
| Novozym 435 | Cinnamic acid + Ethanol | Isooctane | 70 | High yield researchgate.net |
| Porcine Pancreatic Lipase (PPL) | Cinnamic acid + Ethanol | Toluene | 40 | ~55% conversion researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of this compound and its analogues. By utilizing microwave irradiation, the reaction mixture is heated rapidly and uniformly, which can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.net
This technique has been successfully applied to various reactions for cinnamamide (B152044) synthesis, including Wittig and Horner-Wadsworth-Emmons reactions. nih.govresearchgate.net For instance, the HWE reaction between an aryl aldehyde and triethyl phosphonoacetate in the presence of a base like potassium carbonate can be completed in as little as 20 minutes under microwave irradiation at 140°C, affording the corresponding ethyl cinnamate in good yields. nih.gov The efficiency of microwave heating makes it an attractive, eco-friendly method for rapid library synthesis and process optimization. semanticscholar.org
| Reaction Type | Reactants | Conditions | Time | Key Advantage |
| Horner-Wadsworth-Emmons | Benzaldehyde, Triethyl phosphonoacetate, K₂CO₃ | 140°C, Microwave | 20 min | Drastic reduction in reaction time. nih.gov |
| Wittig Reaction | Aryl aldehydes, Phosphonium ylides | Microwave | Minutes | Rapid, stereoselective synthesis. researchgate.net |
Continuous-Flow Microreactor Methodologies
Continuous-flow microreactors provide a modern and highly efficient platform for the synthesis of this compound, offering superior control over reaction parameters such as temperature, pressure, and residence time. taylors.edu.my This technology enables enhanced mass and heat transfer, leading to higher conversion rates, improved product quality, and increased safety, particularly for highly exothermic or hazardous reactions. taylors.edu.myresearchgate.net
The enzymatic synthesis of cinnamamides has been significantly optimized using this approach. For example, the lipase-catalyzed reaction between methyl cinnamates and phenylethylamines in a continuous-flow microreactor achieved high conversion (91.3%) with a remarkably short residence time of just 40 minutes. mdpi.comresearchgate.net This represents a substantial improvement over traditional batch reactors, which often require 24 hours or more to reach a comparable yield. mdpi.com The ability to easily control the process and reuse the immobilized enzyme catalyst makes continuous-flow synthesis a scalable and economical strategy. mdpi.com
| Catalyst | Reactants | Residence Time | Temperature (°C) | Conversion |
| Lipozyme® TL IM | Methyl 4-chlorocinnamate + Phenylethylamine | 40 min | 45 | 91.3% mdpi.com |
Transition Metal-Catalyzed Syntheses (e.g., Ni-catalyzed E-to-Z Isomerization, Pd-catalyzed C-H Functionalization)
Transition metal catalysis offers sophisticated methods for both the synthesis and derivatization of the cinnamamide scaffold. These techniques allow for transformations that are often difficult to achieve through other means.
Ni-catalyzed E-to-Z Isomerization : While the synthesis of this compound is often favored, access to the thermodynamically less stable (Z)-isomer is also important. Nickel catalysis has been developed for the stereospecific deoxygenation of trans-epoxy cinnamic acid derivatives, which are readily available from (E)-alkenes, to produce (Z)-cinnamamides with excellent stereospecificity (Z:E ratio up to >99:1). researchgate.netresearchgate.net This method provides a valuable pathway to functionalized (Z)-alkenes. researchgate.net Additionally, photocatalytic methods using iridium or ruthenium complexes can achieve the contra-thermodynamic isomerization of (E)-cinnamamides to their (Z)-isomers under visible light irradiation. nih.govacs.org
Pd-catalyzed C-H Functionalization : Palladium catalysis is a powerful tool for the direct functionalization of C-H bonds, enabling the modification of the cinnamamide structure without the need for pre-functionalized substrates. nih.gov By using a directing group, often the amide moiety itself, a palladium catalyst can selectively activate a specific C-H bond on the aromatic ring or the alkene backbone. nih.govrsc.org This allows for the introduction of various substituents through cross-coupling reactions. For example, Pd(II)-catalyzed C-H activation of N-methoxy cinnamamide has been studied to understand the regioselectivity of functionalization at the α- or β-position of the double bond. nih.govresearchgate.net This methodology opens avenues for creating diverse libraries of cinnamamide analogues for structure-activity relationship studies. beilstein-journals.org
| Catalytic System | Transformation | Substrate | Key Outcome |
| Ni(OTf)₂ / PPh₃ | E-to-Z Isomerization | (E)-epoxycinnamamides | High yield and stereospecificity for (Z)-cinnamamides. researchgate.netbeilstein-journals.org |
| Pd(OAc)₂ | C-H Functionalization | N-methoxy cinnamamide | Regioselective introduction of new functional groups. nih.govresearchgate.net |
| Ir₂(ppy)₄Cl₂ | Photoisomerization | This compound | Efficient conversion to (Z)-cinnamamide under blue light. researchgate.net |
Functional Group Interconversions and Advanced Derivatization
N-Alkylation and N-Substitution Reactions
This compound's amide nitrogen is a key site for synthetic modification, enabling the introduction of various substituents to alter the molecule's properties. N-alkylation and N-substitution are foundational strategies for creating a diverse library of cinnamamide analogues. ui.ac.id A prevalent method for synthesizing N-substituted cinnamamides involves reacting cinnamic acid with an amine in the presence of a coupling agent or by converting cinnamic acid to cinnamoyl chloride, which then reacts with a suitable amine. researchgate.net For instance, treatment of cinnamic acid with thionyl chloride (SOCl₂) yields the corresponding cinnamoyl chloride, which readily reacts with various alkylamines to produce N-alkyl cinnamamides in good yields. researchgate.net
Enzymatic methods have also been developed as a greener alternative to traditional chemical synthesis. Lipases, such as Lipozyme® TL IM, have been used to catalyze the synthesis of cinnamamides from methyl cinnamates and phenylethylamines, sometimes employing continuous-flow microreactors to improve efficiency and reduce reaction times. mdpi.com These biocatalytic methods avoid harsh reagents and can offer high yields under mild conditions. mdpi.com
Modification of the Phenyl Ring (e.g., Halogenation, Nitration, Hydroxylation, Methoxylation, Trifluoromethylation)
Altering the substituents on the phenyl ring of this compound is a critical strategy for modulating its electronic properties, lipophilicity, and biological activity. Standard electrophilic aromatic substitution reactions are commonly employed to introduce a wide range of functional groups.
Halogenation: The introduction of halogen atoms (F, Cl, Br) onto the phenyl ring is a common modification. For example, fluorinated cinnamamide derivatives have been synthesized starting from precursors like 4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one. nih.gov These halogenated compounds are often explored for their potential as anticancer agents. nih.gov
Nitration: The nitro group, a strong electron-withdrawing group, can be introduced onto the aromatic ring through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid. mdpi.comrsc.org The position of the nitro group (ortho, meta, or para) can significantly influence the molecule's properties and subsequent reactivity. mdpi.com For example, N-(3-nitrophenyl)cinnamamide has been synthesized and characterized, with the m-nitro substituent being noted for endowing potent antibacterial activity in previous studies. mdpi.com
Hydroxylation and Methoxylation: The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring is a common feature in many bioactive natural products. mdpi.com The synthesis of these derivatives often begins with correspondingly substituted benzaldehydes, which are then converted to the target cinnamamides. nih.gov These groups can act as hydrogen bond donors or acceptors and influence the molecule's solubility and interaction with biological targets. mdpi.com
Trifluoromethylation: The trifluoromethyl (-CF₃) group is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity, which can enhance metabolic stability. N-[4-(trifluoromethyl)phenyl]cinnamamide has been synthesized by reacting 4-(trifluoromethyl)aniline (B29031) with cinnamoyl chloride. researchgate.net This derivative can undergo further intramolecular cyclization when promoted by a strong acid like triflic acid. researchgate.net
| Phenyl Ring Modification | Typical Reagents/Precursors | Resulting Moiety |
| Halogenation | N-Halosuccinimides (NCS, NBS), Fluorinating agents, Halogenated starting materials | Fluoro, Chloro, Bromo groups |
| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Nitro group (-NO₂) |
| Hydroxylation | Often synthesized from hydroxy-substituted benzaldehydes | Hydroxyl group (-OH) |
| Methoxylation | Often synthesized from methoxy-substituted benzaldehydes | Methoxy group (-OCH₃) |
| Trifluoromethylation | Trifluoromethyl-substituted anilines or benzaldehydes | Trifluoromethyl group (-CF₃) |
Introduction of Heterocyclic Moieties (e.g., Thiazole (B1198619), Imidazo[1,2-a]pyridine)
Incorporating heterocyclic systems into the cinnamamide structure is a well-established strategy to generate novel compounds with enhanced or new biological activities.
Thiazole: The thiazole ring is a common feature in many pharmacologically active molecules. A series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives have been synthesized and evaluated for their potential as anti-tumor agents. rsc.org The synthesis often involves coupling a substituted cinnamic acid with an appropriate aminothiazole derivative. rsc.orgnih.govresearchgate.net The Hantzsch thiazole synthesis, reacting α-haloketones with thioamides, is a classic method for forming the thiazole ring itself, which can then be incorporated. imp.kiev.ua
Imidazo[1,2-a]pyridine (B132010): This fused bicyclic heterocycle is considered a "privileged scaffold" in medicinal chemistry. rsc.org Novel hybrids combining the imidazo[1,2-a]pyridine core with a cinnamamide moiety have been synthesized and investigated for activities such as antimycobacterial effects. nih.gov The synthetic route typically involves the condensation of a substituted cinnamoyl chloride with an amino-functionalized imidazo[1,2-a]pyridine. nih.gov
Hybrid Molecule Synthesis (e.g., Resveratrol-Cinnamamide Hybrids, Cinnamic Acyl Sulfonamide Derivatives)
Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially synergistic or multi-target activity.
Resveratrol-Cinnamamide Hybrids: Resveratrol (B1683913), a natural stilbenoid, is known for its wide range of biological activities. nih.gov Hybrid molecules that combine the structural features of resveratrol with cinnamamide have been designed and synthesized. nih.govtandfonline.com For example, resveratrol-based cinnamic esters have been created and evaluated for anti-inflammatory properties. nih.govtandfonline.com Synthesis can be achieved by coupling a resveratrol analogue with a substituted cinnamic acid using condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Cinnamic Acyl Sulfonamide Derivatives: The sulfonamide group is a key functional group in many therapeutic agents. Cinnamic acyl sulfonamides have been synthesized by reacting substituted cinnamic acids with various benzenesulfonamides in the presence of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.govresearchgate.net These hybrid molecules have been explored as potential anticancer agents that target tubulin polymerization. nih.govresearchgate.net
Optimization of Synthetic Conditions and Stereochemical Control
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent is a critical parameter in the synthesis of this compound and its derivatives, significantly impacting reaction rates, yields, and stereoselectivity. researchgate.net
In amidation reactions to form the cinnamamide bond, polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used. mdpi.com However, concerns over toxicity and environmental impact have driven research into greener alternatives and solvent-free conditions. africaresearchconnects.comnih.gov For instance, a microwave-assisted, solvent-free synthesis of cinnamamides has been developed using a phenylboronic acid/Lewis base co-catalytic system. africaresearchconnects.com In the synthesis of cinnamic acids, a precursor to cinnamamides, N-methyl-2-pyrrolidinone (NMP) has been shown to be an effective solvent due to its high boiling point and ability to dissolve all reaction components. researchgate.net
Stereochemical control is paramount for producing the desired (E)-isomer. While many synthetic methods naturally favor the more thermodynamically stable (E)-isomer, certain reactions can be tuned to influence the E/Z ratio. Photocatalytic methods using catalysts like riboflavin (B1680620) (vitamin B2) under visible light have been developed to achieve contra-thermodynamic E → Z isomerization, demonstrating that stereochemistry can be manipulated post-synthesis. researchgate.net The solvent can influence the energy barrier of isomerization and the quantum yield of such photochemical reactions.
| Synthetic Step | Solvent(s) | Effect on Reaction |
| Amidation | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Good solubility for reactants; facilitates coupling reactions. mdpi.comresearchgate.net |
| Amidation (Solvent-Free) | Microwave irradiation | Environmentally friendly, can lead to high yields and chemoselectivity. africaresearchconnects.com |
| Cinnamic Acid Synthesis | N-Methyl-2-pyrrolidinone (NMP) | High boiling point suitable for reflux conditions, good solvent for all reactants. researchgate.net |
| E → Z Isomerization | Various organic solvents | The medium for photocatalytic reactions; polarity can influence reaction efficiency. researchgate.net |
Temperature and Reaction Residence Time Optimization
The efficiency and outcome of this compound synthesis are significantly influenced by reaction temperature and residence time. Optimization of these parameters is crucial for maximizing yield, minimizing side reactions, and ensuring the economic viability of the synthetic process. Research has explored various synthetic methodologies, each with its own optimal temperature and time profile.
In enzymatic synthesis, for instance, temperature plays a dual role by affecting both the enzyme's catalytic activity and the reaction's thermodynamic equilibrium. A study utilizing Lipozyme® TL IM as a catalyst in a continuous-flow microreactor for the synthesis of cinnamamide derivatives from methyl cinnamates and phenylethylamines investigated the effect of temperature in the range of 30 °C to 55 °C. mdpi.com An increase in temperature was found to enhance the rate of diffusion by lowering the system's viscosity, which facilitates mass transfer between the enzyme and the substrate. The optimal temperature was determined to be 45 °C. mdpi.com In the same system, the residence time was optimized to achieve maximum conversion. By studying reaction times from 20 to 50 minutes, it was found that the optimal yield was achieved within 40 minutes. mdpi.com This continuous-flow microreactor setup demonstrated a significant improvement in reaction time compared to traditional batch bioreactors, where similar yields required approximately 24 hours. mdpi.com
For chemical synthesis methods, the optimal conditions can vary more widely depending on the reagents and catalysts employed. In a study on the N-amidation of cinnamic acid with p-anisidine (B42471) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), the reaction temperature was a key parameter. The highest yield of N-(4-methoxyphenyl)cinnamamide was achieved at 60 °C. analis.com.my Higher temperatures, such as those achieved under reflux conditions, led to a decrease in product yield. analis.com.my The reaction time was also optimized in this study, with the most effective duration being 150 minutes to achieve a yield of 93.1%. analis.com.my
In other synthetic approaches, such as the copper-catalyzed direct amidation of cinnamic acids with N-substituted formamides, higher temperatures may be necessary. One study reported conducting the model reaction at 140 °C. researchgate.net The optimization of reaction parameters, including temperature and time, is a multifaceted process that must be tailored to the specific synthetic strategy being employed.
Reagent and Catalyst Selection for (E)/(Z) Isomer Control
The stereochemical outcome of cinnamamide synthesis, specifically the control of (E) and (Z) isomers, is highly dependent on the choice of reagents and catalysts. The (E)-isomer is generally the thermodynamically more stable and, therefore, the more commonly synthesized form. However, specific applications may require the less stable (Z)-isomer, necessitating synthetic strategies that can selectively produce it.
For the preferential synthesis of the thermodynamically favored this compound, many standard amidation procedures starting from (E)-cinnamic acid or its derivatives will yield the (E)-product without significant isomerization. For example, the enzymatic synthesis using Lipozyme® TL IM and the carbodiimide-mediated synthesis with EDC.HCl, as discussed in the previous section, are reported to produce this compound derivatives. mdpi.comanalis.com.my In these cases, the reaction conditions are mild enough to avoid isomerization of the double bond.
Conversely, achieving a high yield of the (Z)-cinnamamide typically requires a contra-thermodynamic approach. Photocatalysis has emerged as a powerful tool for the E-to-Z isomerization of cinnamamides. nih.gov This method relies on an energy transfer (EnT) sensitization mechanism, where a photocatalyst absorbs light and transfers its energy to the (E)-alkene, promoting its conversion to the (Z)-isomer. nih.gov The key requirement for this process is that the triplet energy of the photocatalyst must be higher than that of the alkene. nih.gov
A variety of photocatalysts have been successfully employed for this transformation. These include:
Iridium- and Ruthenium-based polypyridyl complexes : These have been shown to be effective for the visible-light-mediated E-to-Z isomerization of various alkenes, including cinnamamide precursors. nih.govmdpi.com For example, fac-Ir(ppy)3 has been used to isomerize (E)-ethyl cinnamates to their Z-isomers with high yields and selectivity under blue light irradiation. mdpi.com
Organic photosensitizers : Economically favorable organic catalysts have also been developed. (-)-Riboflavin (Vitamin B2) has been reported as an effective, bio-inspired photocatalyst for the E → Z isomerization of cinnamides under irradiation at λ = 402 nm. burleylabs.co.uk Another effective organic photosensitizer is thioxanthone, which can be immobilized on silica (B1680970) gel to create a recyclable photoreactor system for the continuous production of (Z)-cinnamamides. nih.govteikyo.jp
In some cases, the choice of catalyst can influence the E/Z selectivity during the primary synthesis. For instance, in the palladium-catalyzed partial hydrogenation of conjugated alkynes to produce cinnamamides, the Z-to-E selectivity can be tuned by adjusting the solvent and reaction temperature. beilstein-journals.org A stereospecific deoxygenation of trans-epoxy cinnamic acid derivatives using a catalytic system of nickel triflate and triphenylphosphine has also been developed to access (Z)-cinnamamides with excellent stereospecificity. researchgate.net
The selection of the appropriate reagent and catalyst is therefore a critical decision in the synthesis of cinnamamides, allowing for the targeted production of either the (E)- or (Z)-isomer based on the desired application.
Advanced Spectroscopic and Structural Characterization Techniques for E Cinnamamide Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is indispensable for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For (E)-Cinnamamide, both ¹H NMR and ¹³C NMR provide critical information.
¹H NMR Analysis for Olefinic and Aromatic Proton Assignments and (E)-Configuration Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons of the phenyl ring and the olefinic protons of the α,β-unsaturated system. The chemical shifts and coupling patterns of these protons are diagnostic.
The olefinic protons, typically appearing as doublets, are particularly important for confirming the trans (E) configuration. A large coupling constant (J) between these vicinal vinyl protons, generally in the range of 15-18 Hz, is characteristic of the trans geometry across the double bond scielo.brchemicalbook.comresearchgate.net. The phenyl ring protons appear as a multiplet in the aromatic region, typically between 7.2 and 7.5 ppm, depending on the specific substitution pattern if derivatives are considered scielo.brresearchgate.net. The amide N-H proton also gives a signal, often appearing as a broad singlet or triplet, usually deshielded due to the adjacent carbonyl group scielo.brresearchgate.net.
Table 1: Representative ¹H NMR Chemical Shifts for this compound and Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |
| Olefinic (Hα) | 6.4-6.7 | d | 15.6-16.0 | scielo.brchemicalbook.comresearchgate.net |
| Olefinic (Hβ) | 7.3-7.7 | d | 15.6-16.0 | scielo.brchemicalbook.comresearchgate.net |
| Aromatic | 7.2-7.5 | m | N/A | scielo.brresearchgate.net |
| Amide N-H | 8.0-8.6 | s or t | ~5.6 | scielo.brresearchgate.net |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and specific derivative.
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the characterization of the entire carbon skeleton.
Key signals expected for this compound include those for the carbonyl carbon (C=O), the two olefinic carbons (CH=CH), and the carbons of the phenyl ring. The carbonyl carbon typically resonates in the downfield region, around 165-168 ppm, characteristic of amides scielo.brresearchgate.netoregonstate.edu. The olefinic carbons appear in the range of 114-140 ppm, with the carbon directly attached to the phenyl ring often being more deshielded scielo.brresearchgate.netoregonstate.edu. The phenyl ring carbons resonate in the aromatic region, generally between 120 and 140 ppm, with the ipso-carbon (directly attached to the double bond) being the most deshielded scielo.brresearchgate.netoregonstate.edu.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Derivatives
| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference(s) |
| Carbonyl (C=O) | 165-168 | scielo.brresearchgate.netoregonstate.edu |
| Olefinic (Cα) | ~114-125 | scielo.brresearchgate.net |
| Olefinic (Cβ) | ~135-140 | scielo.brresearchgate.net |
| Aromatic (ipso) | ~135-139 | scielo.brresearchgate.net |
| Aromatic (ortho/meta) | ~128-130 | scielo.brresearchgate.net |
| Aromatic (para) | ~122-123 | scielo.brresearchgate.net |
Note: Chemical shifts can vary slightly depending on the solvent and specific derivative.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to provide information about its structure through fragmentation patterns. For this compound (C₉H₉NO), the molecular weight is approximately 147.17 g/mol .
In electrospray ionization (ESI) mass spectrometry, the protonated molecular ion, [M+H]⁺, is commonly observed. For this compound, this ion would appear at m/z 148.0757 nih.gov. Electron ionization (EI) mass spectrometry can also be employed, yielding a molecular ion (M⁺) at m/z 147. Fragmentation pathways for cinnamic acid derivatives often involve the loss of functional groups. For instance, common fragments can arise from the loss of OH, CO, or parts of the phenyl ring core.ac.uk. A significant fragment observed for cinnamic acid and its derivatives is often at m/z 131, corresponding to the loss of OH from the molecule, possibly forming a benzopyrylium ion nih.govcore.ac.uk.
Table 3: Mass Spectrometry Data for this compound
| Ion Type | m/z | Description | Reference(s) |
| Molecular Ion | 147 | [M]⁺ (EI) | nih.gov |
| Protonated Ion | 148.0757 | [M+H]⁺ (ESI) | nih.gov |
| Fragment Ion | 131 | [M-OH]⁺ or related fragment | nih.govcore.ac.uk |
| Fragment Ion | 103 | Phenyl fragment or related | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. This compound possesses several key functional groups that exhibit distinct IR absorption bands.
The amide group is characterized by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1649-1680 cm⁻¹ scielo.brresearchgate.netresearchgate.netdocbrown.infocore.ac.uk. The N-H stretching vibration of the primary amide appears as one or two bands (if it's a primary amide, which is the case for cinnamamide (B152044) itself) in the region of 3200-3500 cm⁻¹ scielo.brresearchgate.netresearchgate.netcore.ac.uk. The C=C stretching vibration of the alkene is found around 1609-1630 cm⁻¹ scielo.brresearchgate.netdocbrown.info, and the trans configuration of this double bond can sometimes be confirmed by a characteristic out-of-plane bending vibration around 992 cm⁻¹ scielo.br. The phenyl ring also contributes to the IR spectrum with C-H stretching vibrations above 3000 cm⁻¹ and aromatic ring stretching vibrations around 1500-1600 cm⁻¹ researchgate.netdocbrown.info.
Table 4: Key Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference(s) |
| Amide | C=O stretching | 1649-1680 | scielo.brresearchgate.netresearchgate.netdocbrown.infocore.ac.uk |
| Amide | N-H stretching | 3200-3500 | scielo.brresearchgate.netresearchgate.netcore.ac.uk |
| Alkene | C=C stretching | 1609-1630 | scielo.brresearchgate.netdocbrown.info |
| Alkene | C=C (trans) bending | ~992 | scielo.br |
| Phenyl Ring | C-H stretching (aromatic) | >3000 | researchgate.netdocbrown.info |
| Phenyl Ring | Ring stretching | 1500-1600 | researchgate.netdocbrown.info |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into conjugated systems and chromophores. This compound, with its extended π-electron system involving the phenyl ring, the C=C double bond, and the carbonyl group, is expected to absorb light in the UV region.
The conjugation typically shifts the absorption maximum (λmax) to longer wavelengths compared to non-conjugated systems masterorganicchemistry.commsu.edu. For cinnamamide derivatives and related compounds like cinnamaldehyde (B126680) and cinnamic acid, absorption maxima are commonly observed in the range of 280-300 nm mdpi.comresearchgate.netresearchgate.net. The presence of the phenyl ring and the conjugated double bond contributes to absorption in the lower UV region, while the carbonyl group's n→π* transition can also contribute, often at longer wavelengths masterorganicchemistry.com.
Table 5: Representative UV-Vis Absorption Maxima (λmax) for this compound and Related Compounds
| Compound/Chromophore | λmax (nm) | Notes | Reference(s) |
| This compound | ~280-300 | Expected range due to conjugation | mdpi.comresearchgate.netresearchgate.net |
| Cinnamaldehyde | 196, 225, 289 | Related conjugated system | researchgate.net |
| Cinnamic Acid | 213, 229, ~290 | Related conjugated system | researchgate.net |
| Carbonyl (C=O) | ~275 (n→π*) | Contribution from carbonyl group | masterorganicchemistry.com |
| Conjugated π-systems | Shifts to longer λ | Effect of conjugation | masterorganicchemistry.commsu.edu |
Crystallographic Studies and Solid State Chemistry of E Cinnamamide
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction is the primary technique for elucidating the three-dimensional structures of molecules in the solid state. For (E)-cinnamamide, X-ray diffraction studies have established its crystallographic space group and unit cell parameters. Pure this compound crystallizes in the centrosymmetric monoclinic space group P2₁/c psu.edu. While X-ray diffraction is a powerful tool for determining molecular structures, the absolute configuration of chiral molecules can be more challenging to ascertain, often requiring specific experimental setups or the presence of anomalous scattering effects springernature.com. In studies involving mixed crystals, such as those with thienylacrylamide, the X-ray diffraction data sometimes lacked sufficient accuracy to definitively assign the absolute structures of certain sectors, particularly those determined to be in the triclinic P1 space group psu.eduunt.edursc.org. This limitation highlights the nuances in determining absolute structures, especially in complex crystalline systems where symmetry can be reduced.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by a network of intermolecular forces. For this compound, crystal packing involves close-packed centrosymmetric pairs, with an approximate intermolecular separation of 4 Å between the C=C groups psu.edu. In its pure crystalline form, this compound is known to form centrosymmetric dimers, which can undergo photodimerization upon UV irradiation psu.edu.
Studies on derivatives of this compound, such as N-substituted analogues, reveal that crystal packing is often dominated by hydrogen bonding networks, including O–H⋯O, N–H⋯O, and C–H⋯O interactions, which can lead to the formation of chains or rings researchgate.netresearchgate.net. In some cases, such as N-(3-nitrophenyl)cinnamamide, π–π stacking interactions play a significant role, contributing to the formation of ribbon-like structures and can even exceed the strength of individual hydrogen bonds mdpi.com. These interactions are fundamental to understanding the stability and properties of the crystalline solid state.
Hirshfeld Atom Refinement (HAR) and Electron Density Analysis
Hirshfeld Atom Refinement (HAR) is an advanced crystallographic method that utilizes aspherical atom partitioning derived from ab initio quantum mechanical calculations to refine structural parameters, particularly for hydrogen atoms nih.govresearchgate.net. This technique aims to provide more accurate positional and displacement parameters for hydrogen atoms compared to conventional refinement methods using spherical atom models researchgate.net. HAR has been employed to improve the agreement factors (R-values) in crystal structure refinements, as demonstrated in studies on cinnamamide (B152044) derivatives mdpi.com. Electron density analysis, often performed in conjunction with HAR, provides insights into chemical bonding and charge distribution within the crystal lattice rsc.org. The comparison of electron density distributions obtained from HAR with other refinement methods, such as multipole refinement or X-ray wavefunction refinement, helps in systematically improving the quality of crystallographic data rsc.org.
Isostructurality and Polymorphism in Cinnamamide Crystal Systems
Isostructurality refers to the phenomenon where different compounds or different compositions of solid solutions crystallize in the same or very similar crystal structures acs.orgresearchgate.net. Polymorphism, on the other hand, describes the ability of a solid material to exist in more than one crystalline form, each with a different arrangement of molecules in the crystal lattice acs.orgresearchgate.net. While specific detailed studies on the polymorphism of pure this compound are not extensively detailed in the provided snippets, the broader context of crystal engineering and solid solutions often involves considering these phenomena. The formation of solid solutions can influence or be influenced by polymorphism, as varying compositions can lead to continuous structural changes or the stabilization of specific polymorphic forms acs.orgresearchgate.net.
Studies on Crystalline Solid Solutions and Symmetry Lowering
In systems like this compound-(E)-thienylacrylamide, mixed crystals have been shown to exhibit sectors with reduced symmetry, transitioning from the host's monoclinic centrosymmetric P2₁/c to triclinic P1 or monoclinic Pc psu.eduunt.edursc.org. This symmetry reduction is attributed to differences in intermolecular interactions at the crystal growth surfaces, where the incorporation of guest molecules can disrupt the symmetry of the host lattice unt.edursc.org. The selective occlusion of guest molecules is often driven by the nature of these surface interactions, such as attractive C–H⋯π interactions being replaced by repulsive interactions involving guest molecules unt.edursc.org. These solid solutions represent a mechanism for tuning crystal properties by controlling composition and structure, offering a route to materials with novel functionalities acs.orgresearchgate.net.
Table 1: Unit Cell Parameters and Refinement Data for Pure Cinnamamide and (E)-2-Thienylacrylamide
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | R(F) | R₁(F) |
| This compound | P2₁/c | 9.56 | 5.14 | 16.01 | 94.1 | 0.034 | 0.046 |
| (E)-2-Thienylacrylamide | [Not specified] | [Not specified] | [Not specified] | [Not specified] | [Not specified] | 0.054 | 0.066 |
Note: Data for (E)-2-Thienylacrylamide are sourced from reference psu.edu, where R(F) and R₁(F) are provided for its crystal structure refinement.
Computational and Theoretical Investigations of E Cinnamamide
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govarxiv.org It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule and to calculate various electronic properties that govern its reactivity and spectroscopic behavior. scielo.org.mxresearchgate.net
In the context of (E)-Cinnamamide and its analogs, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are performed to predict their optimized geometries. scielo.org.mxresearchgate.net These calculations confirm the planarity of the cinnamoyl group and the trans configuration of the double bond. The absence of imaginary frequencies in the vibrational analysis of the optimized structures confirms that they correspond to true energy minima on the potential energy surface. scielo.org.mxresearchgate.net
A crucial aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.gov For cinnamamide (B152044) derivatives, the distribution of HOMO and LUMO densities provides insights into the regions of the molecule most likely to be involved in chemical reactions.
Furthermore, DFT calculations can elucidate other important electronic properties, as summarized in the table below, which are derived from the HOMO and LUMO energies. These parameters are instrumental in understanding the molecule's behavior in various chemical and biological processes.
| Electronic Property | Description |
|---|---|
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. |
| Electronegativity (χ) | The ability of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2. |
| Chemical Hardness (η) | A measure of the resistance to charge transfer. Calculated as η = (I - A) / 2. |
| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of charge transfer. Calculated as S = 1 / η. |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. Calculated as ω = μ2 / (2η), where μ is the chemical potential (μ = -χ). |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to predict how a small molecule, such as this compound or its derivatives, interacts with a protein target at the atomic level. f1000research.combiointerfaceresearch.com This method allows for the estimation of the binding affinity, which is often expressed as a docking score or binding energy, and the visualization of the binding mode. jptcp.com
In studies involving cinnamamide derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating the key interactions that govern binding. For instance, docking simulations have been performed to investigate the anticancer potential of cinnamamide derivatives by predicting their interactions with target proteins like P-glycoprotein. ikm.org.my The results of these simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues in the protein's active site. ikm.org.myresearchgate.net
The process typically involves preparing the 3D structures of both the ligand (this compound) and the target protein, defining a binding site or "grid box" on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand within that site. The pose with the most favorable score is considered the most likely binding mode. The binding energies obtained from these simulations can be used to rank a series of compounds and prioritize them for further experimental testing.
Below is a table summarizing representative findings from a molecular docking study of cinnamamide derivatives against a specific protein target.
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Cinnamamide Derivative 1 | -5.57 | Trp231, Tyr309 | Hydrogen Bond, Hydrophobic |
| Cinnamamide Derivative 2 | -5.21 | Gln346, Trp231 | Hydrogen Bond, Pi-Stacking |
| Cinnamamide Derivative 3 | -5.15 | Tyr309, Phe343 | Hydrophobic, Pi-Stacking |
| Cinnamamide Derivative 4 | -5.08 | Trp231, Gln725 | Hydrogen Bond |
| Cinnamamide Derivative 5 | -4.99 | Phe303, Tyr307 | Hydrophobic |
Note: The data presented are illustrative and based on findings for cinnamamide derivatives from cited literature. ikm.org.my
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Mechanisms
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and dynamics of molecules over time. nih.govresearchgate.net In the context of this compound, MD simulations are employed to investigate the stability of its various conformations and to explore the dynamic nature of its interactions with biological macromolecules. nih.govnih.gov
When combined with molecular docking, MD simulations can be used to refine the predicted binding poses and to assess the stability of the ligand-protein complex. mdpi.com While docking provides a static picture of the interaction, MD simulations offer a dynamic perspective, revealing how the ligand and protein adapt to each other's presence. mdpi.com This is crucial for understanding the binding mechanism, as it can highlight key conformational changes that are necessary for binding and function. escholarship.org
The stability of a protein-ligand complex during an MD simulation is often assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over time. A stable complex will typically exhibit small fluctuations in its RMSD. Other analyses, such as the root-mean-square fluctuation (RMSF) of individual residues, can identify flexible regions of the protein that may be important for ligand binding. Furthermore, the number of hydrogen bonds and other key interactions can be tracked throughout the simulation to evaluate the persistence of the binding mode. mdpi.com
The following table outlines the key parameters analyzed in MD simulations and their significance in understanding the conformational stability and binding of this compound.
| MD Simulation Parameter | Significance for this compound Studies |
|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the molecule or complex over time. |
| Root-Mean-Square Fluctuation (RMSF) | Highlights the flexibility of different parts of the molecule or protein, identifying regions that undergo significant conformational changes. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule or complex, with changes suggesting unfolding or significant conformational shifts. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target, assessing the stability of key interactions. |
| Binding Free Energy Calculations (e.g., MM/PBSA) | Estimates the free energy of binding for the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone. |
In Silico Prediction of Molecular Recognition and Biological Interactions
In silico prediction of molecular recognition and biological interactions encompasses a range of computational methods aimed at understanding how a molecule like this compound interacts with biological systems to exert its effects. tamu.edumdpi.com These approaches are vital in the early stages of drug discovery for identifying potential biological activities and mechanisms of action. nih.gov
One key aspect of these predictions is the identification of potential protein targets for this compound. This can be achieved through methods like reverse docking or virtual screening, where the molecule is docked against a large library of protein structures to find those with the highest binding affinity. mdpi.com The biological function of the identified proteins can then suggest the potential therapeutic applications of the compound.
Furthermore, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound and its derivatives. ikm.org.my These predictions are crucial for assessing the drug-likeness of a compound and its potential to be developed into a viable therapeutic agent. Various computational models, often based on a compound's physicochemical properties, are used to estimate parameters such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.
The biological activities of cinnamamides, such as their antimicrobial effects, have been investigated using these in silico approaches. nih.gov By predicting the interactions with specific microbial enzymes or other targets, researchers can gain insights into the molecular mechanisms underlying their biological activity. researchgate.net
The table below provides an overview of the types of in silico predictions made for this compound and their relevance.
| In Silico Prediction | Methodology | Relevance for this compound |
|---|---|---|
| Target Identification | Reverse Docking, Virtual Screening | Predicting potential protein targets to understand its biological function and therapeutic potential. |
| ADME Properties | QSAR models, Rule-based systems (e.g., Lipinski's Rule of Five) | Assessing its drug-likeness and pharmacokinetic profile. |
| Biological Activity Prediction | Molecular Docking, Pharmacophore Modeling | Predicting specific biological effects, such as antimicrobial or anticancer activity. nih.gov |
| Mechanism of Action | Molecular Dynamics, Binding Site Analysis | Elucidating the molecular-level interactions that lead to a biological response. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties or structural features (descriptors) that are correlated with a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds. asianpubs.org
For this compound and its derivatives, QSAR studies can be employed to understand the structural requirements for a particular biological activity, such as anticonvulsant, antimicrobial, or anticancer effects. nih.govscispace.com These studies typically involve a dataset of cinnamamide analogs with experimentally determined activities. A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that best correlates these descriptors with the observed biological activity. mdpi.com
A robust QSAR model can be a valuable tool for lead optimization in drug discovery. It can guide the design of new cinnamamide derivatives with potentially improved potency and selectivity by suggesting which structural modifications are likely to enhance the desired activity. researchgate.net For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent on the phenyl ring leads to higher activity, or that the presence of a hydrogen bond donor at a specific position is crucial for binding to the target. scispace.com
The general workflow for developing a QSAR model for cinnamamide derivatives is outlined in the table below.
| QSAR Modeling Step | Description |
|---|---|
| Data Set Selection | A series of cinnamamide derivatives with a range of measured biological activities is chosen. |
| Descriptor Calculation | A variety of molecular descriptors (e.g., logP, molar refractivity, electronic parameters) are calculated for each compound. |
| Model Development | Statistical methods are used to build a mathematical equation that relates the descriptors to the biological activity. |
| Model Validation | The predictive power of the model is assessed using statistical techniques such as cross-validation and by predicting the activity of an external test set of compounds. |
| Model Application | The validated model is used to predict the activity of new, designed cinnamamide derivatives and to provide insights into the structure-activity relationship. researchgate.net |
Structure Activity Relationship Sar Studies of E Cinnamamide Derivatives
Influence of Substituents on Biological Activities
Modifications to different parts of the cinnamamide (B152044) structure can significantly alter its interaction with biological targets, thereby modulating its activity.
Substitutions on the aromatic phenyl ring are a primary strategy for modulating the biological activity of cinnamamide derivatives. Electron-withdrawing groups, in particular, have frequently been associated with enhanced activity across various therapeutic areas.
Halogens (e.g., Bromo, Chloro): The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic ring often leads to increased potency. For instance, a bromo substituent, particularly when combined with a methoxy (B1213986) group, has been shown to enhance larvicidal activity, with a derivative like N-(3-bromo-4-methoxyphenethyl)cinnamamide exhibiting an LC50 of 62.13 mg/L . Similarly, dichloro-substituted cinnamaldehyde (B126680) derivatives have demonstrated significant quorum sensing inhibition, with 3,4-dichloro-cinnamaldehyde reducing QS-regulated bioluminescence by 99±1% plos.org. Compounds containing chloro-substituted phenyl rings have also shown excellent fungicidal activity researchgate.net.
Nitro Groups: Nitro substituents are strong electron-withdrawing groups that can confer potent activity. Studies indicate that a meta-nitro substituent on the phenyl ring can endow cinnamamide derivatives with potent antibacterial activity compared to ortho- or para-nitro substitutions mdpi.com.
Trifluoromethyl (CF₃) Groups: The trifluoromethyl group, known for its electron-withdrawing nature and lipophilicity, has also been incorporated to enhance activity. For example, 4-chloro-3-trifluoromethyl-cinnamaldehyde displayed high activity in quorum sensing inhibition plos.org, and derivatives containing trifluoromethyl groups have been explored for anticancer properties ontosight.aiontosight.ai.
Methoxy (OCH₃) Groups: Methoxy groups can influence binding affinity through hydrogen bonding capacity, potentially improving interaction with target proteins . However, their effect can be context-dependent; for example, methoxy groups on N-(benzo[d]thiazol-2-yl)-cinnamamide led to a decrease in platelet aggregation activity rsc.org.
Hydroxyl (OH) Groups: Hydroxyl groups are present in various cinnamamide derivatives investigated for their biological effects, such as anticonvulsant activity mdpi.com.
Table 1: Influence of Aromatic Ring Substituents on Biological Activity
| Substituent(s) | Position on Phenyl Ring | Example Derivative Type | Biological Activity | Observation/Potency | Reference |
| Bromo | 3-position | N-(3-bromo-4-methoxyphenethyl)cinnamamide | Larvicidal | LC50 = 62.13 mg/L | |
| Chloro | 3,4-positions | 3,4-dichloro-cinnamaldehyde | Quorum Sensing Inhibition | 99±1% inhibition | plos.org |
| Trifluoromethyl | 3-position | 4-chloro-3-trifluoromethyl-cinnamaldehyde | Quorum Sensing Inhibition | High activity | plos.org |
| Nitro | meta-position | m-nitro substituted cinnamamide | Antibacterial | Potent activity | mdpi.com |
| Chloro | 4-position | 3-(4-chlorophenyl) derivatives | Anticonvulsant | Active | mdpi.com |
| Methoxy | 4-position | Methoxy-substituted cinnamamide | Target Binding | Improves binding | |
| Acetoxyl | N/A | N-(benzo[d]thiazol-2-yl)cinnamamide | Platelet Aggregation | Increased activity | rsc.org |
| Methoxy | N/A | N-(benzo[d]thiazol-2-yl)cinnamamide | Platelet Aggregation | Decreased activity | rsc.org |
Modifications to the nitrogen atom of the amide group have also proven critical for activity. Replacing ester groups with amides generally enhances metabolic stability and target affinity . The nature of the N-substituent can profoundly influence the compound's pharmacological profile, particularly in the context of anticonvulsant and antiproliferative activities.
Aliphatic and Cyclic Substituents: Replacing the simple aliphatic side-chain of cinnamamide with a piperidine (B6355638) cycle resulted in a reduction of the Minimum Inhibitory Concentration (MIC) from 60.8 µM to 43.5 µM in antimicrobial assays researchgate.net. N-substituted derivatives with hydroxypropyl or substituted piperidine moieties have shown promising anticonvulsant activity in various animal models mdpi.com. For example, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) is a notable example mdpi.com.
Aromatic and Heterocyclic Substituents: The incorporation of aromatic or heterocyclic groups attached to the amide nitrogen can also yield potent compounds. N-(4-phenylthiazol-2-yl) cinnamamide derivatives have demonstrated significant anti-proliferative effects against cancer cell lines, with compound 8f showing an IC50 of 0.035 µM against Jurkat cells rsc.org. In anticancer studies targeting colon cancer, derivatives with indole (B1671886) and thienyl moieties attached via an N-propyl linker exhibited potent antiproliferative activity, with IC50 values as low as 0.89 µM nih.gov.
Table 2: Influence of N-Substitution on Biological Activity
| N-Substituent | Parent Scaffold/Example | Biological Activity | Observation/Potency | Reference |
| Piperidine cycle | Cinnamamide | Antimicrobial | MIC = 43.5 µM | researchgate.net |
| N-(2-hydroxypropyl) | (E)-3-phenylprop-2-enamide | Anticonvulsant | Active | mdpi.com |
| N-(4-phenylthiazol-2-yl) | Cinnamamide derivative 8f | Anti-proliferative (cancer) | IC50 = 0.035 µM (Jurkat) | rsc.org |
| N-propyl | (Z)-2-[(E)-cinnamamido]-3-phenylacrylamide | Antiproliferative (colon cancer) | Moderate potency (HCT-116: 32.0 µM) | nih.gov |
| Indole/Thienyl via N-propyl | [(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] | Antiproliferative (colon cancer) | Potent (Caco-2: IC50 = 0.89 µM) | nih.gov |
The stereochemistry of the double bond in the cinnamamide scaffold is crucial for its biological activity. The (E)-configuration, where substituents are on opposite sides of the double bond, is generally the preferred or active form for many cinnamamide derivatives ontosight.aimdpi.com. While commercial cinnamic acid derivatives often utilize the trans or (E)-isomer as matrices in MALDI-MS analysis nih.gov, studies have also explored the photoisomerization from (E) to (Z) forms, highlighting the distinct properties and potential activities associated with each isomer acs.org. The precise spatial arrangement dictated by the (E)-double bond is critical for optimal interaction with biological targets.
Pharmacophore Elucidation and Design Principles for Bioactive (E)-Cinnamamide Scaffolds
The elucidation of a pharmacophore – the essential three-dimensional arrangement of functional groups necessary for biological activity – is a key outcome of SAR studies. For cinnamamide derivatives, the N-(3-aryl-2-propenoyl)amido moiety has been proposed as a pharmacophore, particularly for anticonvulsant activity mdpi.com.
General design principles derived from SAR analyses highlight the importance of:
Aromatic Ring: The presence and substitution pattern of the aromatic ring significantly influence activity researchgate.netplos.orgmdpi.com. Electron-withdrawing groups are often beneficial researchgate.netplos.orgmdpi.com.
Amide Function: The amide linkage is a critical component, contributing to metabolic stability and target affinity researchgate.net.
α,β-Unsaturation (Michael Acceptor): This feature is vital for certain activities, such as quorum sensing inhibition and antifungal effects mdpi.complos.org. Saturation of this double bond typically reduces efficacy .
N-Substituents: The nature of the group attached to the amide nitrogen plays a significant role in modulating activity, influencing factors like target interaction and pharmacokinetic properties researchgate.netrsc.orgmdpi.comresearchgate.netrsc.orgnih.gov.
Computational methods, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are instrumental in identifying these essential features and guiding the design of new, more potent analogues eurekaselect.com.
Mechanistic Insights Derived from SAR Analysis
SAR studies provide valuable insights into the mechanisms of action of cinnamamide derivatives by correlating structural features with biological outcomes.
Antimicrobial Activity: The antimicrobial properties of some cinnamamide derivatives are attributed to their direct interaction with ergosterol (B1671047) in fungal cell membranes or with bacterial cell walls mdpi.com. Interference with ergosterol synthesis or direct binding to ergosterol can disrupt membrane integrity and function mdpi.com.
Anticancer Activity: For anticancer applications, SAR has revealed that certain cinnamamide derivatives can inhibit key enzymes like α-glucosidase . Other mechanisms include inducing apoptosis and generating oxidative stress within cancer cells nih.gov. The ability to inhibit cancer stem cells is also a noted mechanism nih.gov.
Anticonvulsant Activity: SAR analyses for anticonvulsant agents have implicated interactions with various molecular targets, including GABAA receptors, serotonergic receptors, vanilloid receptor 1 (TRPV1), and components of the dopamine (B1211576) pathway mdpi.com.
General Activity Enhancement: Electron-withdrawing groups on the phenyl ring can increase electrophilicity, which may enhance interactions with nucleophilic sites on biological targets, thereby boosting activity such as larvicidal effects . Similarly, hydrogen bonding capabilities, often provided by groups like methoxy, can improve binding to target proteins .
By understanding these structure-activity-mechanism relationships, researchers can rationally design and synthesize novel cinnamamide derivatives with improved therapeutic efficacy and specificity for various diseases.
Compound List:
this compound
N-(3-bromo-4-methoxyphenethyl)cinnamamide
3,4-dichloro-cinnamaldehyde
4-chloro-3-trifluoromethyl-cinnamaldehyde
2-chloro-4-trifluoromethylaniline derivatives
3-(4-chlorophenyl) derivatives
N-(benzo[d]thiazol-2-yl)-cinnamamide
R,S-N-(2-hydroxypropyl)-3-phenylprop-2-enamide
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568)
(E)-3-(4-chlorophenyl)-N-(2-hydroxypropyl)prop-2-enamide
(E)-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylprop-2-enamide
(R,S)-(2E)-N-(1-hydroxy-3-methylbutan-2-yl)-3-phenylprop-2-enamide
(E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one
(Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide
[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide]
N-(4-phenylthiazol-2-yl) cinnamamide derivatives (e.g., 8f)2-yl) cinnamamide derivatives (e.g., 8f)
Mechanistic Elucidation of Biological Activities of E Cinnamamide
Anticonvulsant Activity and Neurological Target Interactions
GABA A Receptor Modulation
The GABA A receptor (GABAAR) is a crucial inhibitory neurotransmitter receptor in the central nervous system, mediating fast synaptic inhibition through chloride ion influx wikipedia.orgfrontiersin.orgnih.gov. GABAARs are pentameric ligand-gated ion channels composed of various subunits, which dictate their pharmacological properties and cellular localization wikipedia.orgfrontiersin.orgnih.gov. While direct modulation of GABA A receptors by (E)-Cinnamamide is not extensively detailed in the provided search results, the broader class of cinnamamide (B152044) derivatives has been explored for their interaction with various neurological targets researchgate.net. The general mechanisms of GABAAR modulation involve binding to allosteric sites, affecting the frequency or duration of chloride channel opening, thereby influencing neuronal excitability wikipedia.orgnih.govnih.gov.
Serotonergic Receptor Interactions
Serotonin (B10506) receptors (5-HTRs) are a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel, playing critical roles in mood, cognition, and various physiological processes bmbreports.orgsemanticscholar.org. Cinnamamide derivatives have been investigated for their interactions with the central nervous system, including potential modulation of serotonergic pathways researchgate.net. Studies on related compounds suggest that modifications to the cinnamamide scaffold can influence binding affinities and functional activities at various serotonin receptor subtypes, impacting mood and anxiety-related behaviors researchgate.netbmbreports.orgsemanticscholar.org. However, specific interactions of this compound with individual serotonin receptor subtypes are not detailed in the provided literature.
Vanilloid Receptor (TRPV1) Interactions
The transient receptor potential vanilloid 1 (TRPV1) channel is a polymodal ion channel involved in the detection of noxious stimuli such as heat, low pH, and capsaicin, playing a key role in pain sensation frontiersin.orgnih.govresearchgate.net. TRPV1 modulators, including antagonists, are of therapeutic interest for pain and inflammatory conditions frontiersin.orgresearchgate.net. Research has identified that certain cinnamamide derivatives, specifically benzimidazolone-based cinnamamide derivatives, act as TRPV1 antagonists. These compounds have been shown to block capsaicin-induced TRPV1 activation, and in some cases, exhibit a moderate inhibition of pH-induced activation, aiming to improve pain relief while reducing side effects like abnormal body temperature frontiersin.orggoogle.com. While this compound itself is not explicitly named as a TRPV1 antagonist in the provided snippets, the structural class indicates potential for such interactions.
Dopamine (B1211576) Pathway Influence
Dopamine receptors, particularly D1 and D2 subtypes, are critical components of the central nervous system's dopaminergic pathways, regulating motor control, reward, and cognition frontiersin.orgaginganddisease.orgnih.gov. Dopamine receptor signaling typically involves G protein-coupled pathways, leading to downstream effects such as adenylyl cyclase activation, cAMP production, and protein kinase cascades frontiersin.orgaginganddisease.orgnih.gov. While direct evidence linking this compound to specific dopamine receptor modulation is limited in the provided results, the broader exploration of cinnamamide derivatives in neurodegenerative models, such as Parkinson's disease, suggests potential indirect influences on dopaminergic systems mdpi.com. For instance, some cinnamamide derivatives have been investigated as monoamine oxidase B (MAO-B) inhibitors, which can affect dopamine levels mdpi.com.
Anti-inflammatory Pathway Modulation
This compound and related compounds have demonstrated anti-inflammatory properties, often by modulating the production of pro-inflammatory cytokines nih.govmdpi.com. Inflammation is a complex response involving cytokines, chemokines, and immune cell migration nih.gov. Studies indicate that certain cinnamamide derivatives can inhibit the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in cellular models stimulated with lipopolysaccharide (LPS) nih.gov. For example, N-(coumarin-3-yl)cinnamamide (M220) has been shown to decrease brain and lung inflammation by reducing the accumulation of microglia and immune cells that produce TNF and interferon-gamma (IFN-γ), while enhancing the production of the anti-inflammatory cytokine IL-10 mdpi.com. This suggests that cinnamamide derivatives can modulate inflammatory pathways by suppressing pro-inflammatory cytokine formation and promoting anti-inflammatory responses nih.govmdpi.com.
Neuroprotective Mechanisms
This compound derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease mdpi.comthieme-connect.commdpi.com. Research into cinnamamide-piperidine and piperazine (B1678402) derivatives has identified compounds that exhibit protective effects against glutamate-induced cell damage in SH-SY5Y neuroblastoma cells thieme-connect.comthieme-connect.com. These compounds have demonstrated the ability to preserve cell viability in in vitro models of neuronal injury thieme-connect.comthieme-connect.com. Furthermore, studies on related compounds like cinnamic aldehyde (CA) in MPTP-induced mouse models of Parkinson's disease show that CA can prevent selective dopaminergic cell death and reduce markers of inflammation such as cyclooxygenase-2 and inducible nitric oxide synthase mdpi.com. These findings suggest that cinnamamide-based structures can exert neuroprotective effects through various mechanisms, potentially including the modulation of inflammatory processes and cellular stress pathways mdpi.comthieme-connect.commdpi.com.
Cellular Biocompatibility in Specific in vitro Models Relevant to Target Tissues
The biocompatibility of compounds is crucial for their therapeutic development, especially when considering in vitro models that mimic target tissues. Cell lines such as SH-SY5Y, derived from human neuroblastoma, are frequently used as in vitro models for studying neurodegenerative diseases and evaluating the neuroprotective effects of compounds thieme-connect.commdpi.comfrontiersin.org. These cell lines retain neuronal characteristics and are amenable to various experimental manipulations. While specific biocompatibility data for this compound in these models are not explicitly detailed in the provided search results, the successful use of related cinnamamide derivatives in SH-SY5Y cells for neuroprotection studies implies a degree of cellular compatibility within these neuronal models thieme-connect.comthieme-connect.com. The general use of such cell lines in research underscores their utility in assessing the cellular effects of potential therapeutic agents.
Compound Names Mentioned:
this compound
Cinnamic acid
Cinnamide
Cinnamoyl imides
Benzimidazolone-based cinnamamide derivatives
Cinnamamide-piperidine derivatives
Cinnamamide-piperazine derivatives
N-(coumarin-3-yl)cinnamamide (M220)
Cinnamic aldehyde (CA)
SB-366791 (N-(3-methoxyphenyl)-4-chlorocinnamide)
Olvanil
Resiniferatoxin (RTX)
Diazepam
Zolpidem
DMCM
Flumazenil
Alfaxalone
Alfadolone
Edaravone
Fenazinel
M1 (Fenazinel metabolite)
5052
Biosynthetic Pathways and Natural Occurrence of E Cinnamamide
Identification in Natural Sources (e.g., Plants, Seaweeds)
(E)-Cinnamamide and its derivatives have been identified in a variety of terrestrial plants. The PubChem database reports the presence of cinnamamide (B152044) in plant species such as Aristolochia kaempferi and Reseda luteola. nih.gov While cinnamic acid is widespread in the plant kingdom, the amide form is more specific in its distribution. mdpi.com
Research has led to the isolation of various cinnamamide derivatives from different plant families. For instance, fagaramide, a derivative featuring a methylenedioxyphenyl group, was first isolated from the leaves of Zanthoxylum rubescens. uqam.ca Other related compounds, such as N-trans-cinnamoyltyramine, have been found in species like Solanum melongena (eggplant) and Lycium ruthenicun (black goji). nih.gov The bulbs of Allium tripedale have also been shown to contain cinnamic acid derivatives. nih.gov
While the presence of this compound and its related compounds is documented in terrestrial plants, there is a lack of specific evidence in the search results identifying this compound as a natural constituent of seaweeds (marine algae). Marine algae are known to produce a diverse array of secondary metabolites, including terpenes, phlorotannins, and alkaloids, but cinnamamides are not commonly reported among them. mdpi.comsemanticscholar.org
Precursor Compounds in Biosynthesis (e.g., Cinnamic Acid, L-phenylalanine)
The biosynthesis of this compound in natural systems originates from the shikimate pathway, which produces aromatic amino acids. The primary precursor is L-phenylalanine. researchgate.net The key enzymatic step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). nih.govnih.gov
Once formed, cinnamic acid serves as the direct precursor to this compound. The formation of the amide bond is the final step. In general chemical synthesis, cinnamamides are produced by reacting cinnamic acid with corresponding amines. researchgate.net In biological systems, this process is enzymatically controlled, often involving the activation of cinnamic acid to a more reactive intermediate, such as cinnamoyl-CoA, which can then react with an amine source. The biosynthesis of cinnamamide has been detected in the bacterium Streptomyces verticillatus, where phenylalanine ammonia-lyase activity was also identified, indicating a pathway from L-phenylalanine to cinnamic acid and subsequently to cinnamamide. nih.govnih.gov
Engineered Biosynthesis Routes in Microbial Systems (e.g., Escherichia coli)
With the advancement of synthetic biology, microbial hosts like Escherichia coli have been engineered to produce a variety of plant-derived natural products, including compounds derived from cinnamic acid. researchgate.net While the direct biosynthesis of this compound in E. coli is not extensively detailed in the provided results, engineered pathways for closely related molecules demonstrate the feasibility of such production.
A notable example is the engineered biosynthesis of cinnamylamine from cinnamic acid in E. coli. researchgate.net This process highlights key strategies that are applicable to this compound production. The engineered pathway involves two main enzymatic steps:
Reduction of Cinnamic Acid : Carboxylic acid reductase (CAR) is used to convert cinnamic acid into cinnamaldehyde (B126680). This step requires a phosphopantetheinyl transferase (PPTase) for the activation of the CAR enzyme. researchgate.net
Transamination : An ω-aminotransferase (ω-TA) then converts cinnamaldehyde into cinnamylamine. researchgate.net
To produce this compound instead of cinnamylamine, the second step would be replaced with an amidation reaction. This could potentially be achieved by introducing an enzyme capable of forming an amide bond. For example, engineered pathways for producing poly(ester amide)s in E. coli have been developed, demonstrating the microbe's capacity for amide bond formation. nih.gov An engineered pathway for this compound could leverage the native E. coli metabolism for L-phenylalanine production, introduce a PAL enzyme to produce cinnamic acid, and finally use a suitable enzyme (e.g., a ligase or an engineered synthase) to catalyze the amidation of cinnamic acid or an activated derivative thereof.
Researchers have successfully established biosynthetic pathways in E. coli to produce other cinnamic acid derivatives, such as methyl cinnamate (B1238496), from glucose, further underscoring the modularity and potential of this microbial chassis for producing a range of phenylpropanoids. nih.gov
Future Directions and Emerging Research Avenues for E Cinnamamide Studies
Q & A
Q. What are the standard methodologies for synthesizing (E)-Cinnamamide, and how can its purity be validated?
this compound is typically synthesized via the condensation of cinnamoyl chloride with ammonia or amines under controlled conditions. Purity validation involves high-performance liquid chromatography (HPLC) coupled with UV detection (λ ~254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., confirming trans-configuration via coupling constants in -NMR) . For reproducibility, protocols should detail solvent ratios, temperature, and reaction times to minimize isomerization to the (Z)-form.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
Key techniques include:
- FT-IR : To identify amide C=O stretching (~1650 cm) and N-H bending (~1550 cm).
- UV-Vis : Absorbance maxima (~270 nm) to assess conjugation and electronic transitions.
- Mass Spectrometry (MS) : For molecular ion confirmation (m/z 147.17). Cross-referencing with computational methods (e.g., DFT calculations) enhances structural validation .
Q. How should researchers design assays to evaluate this compound’s bioactivity (e.g., α-glucosidase inhibition)?
Use enzyme inhibition assays with p-nitrophenyl glycoside substrates. Key parameters:
- Positive controls (e.g., acarbose) and negative controls (solvent-only).
- Dose-response curves (IC determination) across 3-5 log concentrations.
- Statistical validation via ANOVA or t-tests to confirm significance (p < 0.05) .
Advanced Research Questions
Q. How can molecular docking studies clarify this compound’s interaction with human serum albumin (HSA)?
Perform docking simulations (e.g., AutoDock Vina) using HSA’s crystal structure (PDB ID: 1AO6). Analyze binding affinities (ΔG), hydrogen bonding, and hydrophobic interactions. Validate experimentally via fluorescence quenching assays to measure Stern-Volmer constants and thermodynamic parameters (ΔH, ΔS) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Meta-analysis : Pool data from independent studies to assess heterogeneity (I statistic).
- Methodological audit : Compare assay conditions (e.g., pH, temperature, solvent polarity) that may alter compound stability or binding kinetics.
- Confounding variable analysis : Control for impurities (e.g., residual solvents) via GC-MS .
Q. How should researchers optimize this compound derivatives for enhanced pharmacokinetic properties?
- SAR studies : Modify substituents on the phenyl or amide groups to improve solubility (e.g., hydroxylation) or metabolic stability (e.g., fluorination).
- In vitro ADME assays : Measure plasma protein binding (equilibrium dialysis), hepatic microsomal stability, and Caco-2 permeability .
Q. What ethical and data management practices are critical for studies involving this compound?
- Ethical compliance : Obtain IRB approval for biological studies; document informed consent for human-derived samples.
- Data sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with repositories like Zenodo. Include raw spectral data and assay protocols to ensure reproducibility .
Methodological Best Practices
Q. How to statistically analyze dose-response relationships in this compound toxicity assays?
Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report confidence intervals for EC values and use Akaike Information Criterion (AIC) to compare model fits .
Q. What experimental controls are essential for stability studies of this compound under varying pH and temperature?
Q. How to validate the reproducibility of this compound’s synthesis across laboratories?
- Round-robin testing : Distribute standardized protocols to multiple labs; compare yields and purity via interlaboratory statistical analysis (e.g., coefficient of variation <15%).
- Critical parameter documentation : Specify inert atmosphere requirements, stirring rates, and reagent grades .
Data Interpretation and Reporting
Q. How to contextualize this compound’s bioactivity within broader pharmacological research?
Compare IC values against known inhibitors (e.g., acarbose for α-glucosidase) and calculate selectivity indices. Discuss limitations (e.g., in vitro vs. in vivo efficacy gaps) in the discussion section .
Q. What are the best practices for visualizing this compound’s molecular interactions in publications?
Use PyMOL or Chimera for 3D interaction diagrams. Supplement with 2D LigandPlot+ figures highlighting key residues and bond distances. Include color-coded electrostatic potential maps for binding site analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
